Ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for the preparation of more complex heterocyclic systems .
Preparation Methods
The synthesis of Ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-(3-nitrophenyl)ethanone with ethyl acetoacetate in the presence of hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .
Industrial production methods may involve the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis process. These methods are designed to be cost-effective and environmentally friendly, utilizing nontoxic and thermally stable catalysts .
Chemical Reactions Analysis
Ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole derivatives with potential biological activities .
Scientific Research Applications
Ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate can be compared with other similar compounds, such as:
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: This compound shares a similar pyrazole core but differs in its substituents, leading to distinct chemical and biological properties.
1-(4-nitrophenyl)-3,5-dimethylpyrazole: Another pyrazole derivative with a nitro group on the phenyl ring, exhibiting different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H13N3O4 |
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Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl 5-methyl-1-(3-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)12-8-14-15(9(12)2)10-5-4-6-11(7-10)16(18)19/h4-8H,3H2,1-2H3 |
InChI Key |
ZOBJQIALAHAWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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